p-Xylene-d10

Catalog No.
S1539500
CAS No.
41051-88-1
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Xylene-d10

CAS Number

41051-88-1

Product Name

p-Xylene-d10

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

URLKBWYHVLBVBO-ZGYYUIRESA-N

SMILES

CC1=CC=C(C=C1)C

Synonyms

Chromar-d10, p-Dimethylbenzene-d10, 1,4-Dimethylbenzene-d10, p-Methyltoluene-d10, Scintillar-d10

Canonical SMILES

CC1=CC=C(C=C1)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]

Application as an NMR Solvent

Scientific Field: This application falls under the field of Nuclear Magnetic Resonance (NMR) Spectroscopy.

Summary of the Application: p-Xylene-d10 is a deuterated derivative of p-xylene and is used as an NMR solvent . NMR spectroscopy is a powerful and theoretically complex analytical tool that is used in quality control and research for determining the content and purity of a sample as well as its molecular structure.

Methods of Application: In NMR spectroscopy, p-Xylene-d10 is used as a solvent. The sample to be analyzed is dissolved in p-Xylene-d10, and then the solution is placed in an NMR spectrometer. The spectrometer uses a strong magnetic field to align the nuclei of the atoms in the sample. Then, radio waves are applied to disrupt this alignment, and the energy absorbed and released is measured to produce an NMR spectrum .

Results or Outcomes: The NMR spectrum produced provides detailed information about the structure of the sample, including the types of atoms present, their quantities, and how they are bonded to each other .

Application in GC/MS Analysis

Scientific Field: This application falls under the field of Gas Chromatography-Mass Spectrometry (GC/MS).

Summary of the Application: p-Xylene-d10 may be used as an internal standard (IS) for GC/MS analysis of volatile organic compounds in the emissions from a landfill .

Methods of Application: In GC/MS analysis, p-Xylene-d10 is used as an internal standard. The sample to be analyzed is mixed with a known amount of p-Xylene-d10, and then the mixture is injected into the GC/MS instrument. The instrument separates the components of the mixture and measures their relative abundances .

Results or Outcomes: The GC/MS analysis provides a detailed breakdown of the components present in the sample. The presence of p-Xylene-d10 as an internal standard allows for more accurate quantification of the other components .

Formation of Secondary Organic Aerosol (SOA)

Scientific Field: This application falls under the field of Atmospheric Chemistry.

Summary of the Application: p-Xylene-d10 is an anthropogenic volatile organic compound (VOC) that is useful for the formation of secondary organic aerosol (SOA) . SOAs play a significant role in air quality, climate, and human health.

Methods of Application: In atmospheric chemistry, p-Xylene-d10 is released into the atmosphere where it undergoes oxidation reactions to form SOA . The SOA particles can then be collected and analyzed to understand their composition and potential impacts.

Results or Outcomes: The formation of SOA from p-Xylene-d10 helps to understand the processes involved in air pollution and climate change . It also provides insights into the potential health impacts of these particles.

Overcharge Protectant for Lithium Ion Batteries

Scientific Field: This application falls under the field of Electrochemistry and Battery Technology.

Summary of the Application: p-Xylene has been used as an overcharge protectant for lithium-ion batteries . This helps to improve the safety and longevity of the batteries.

Methods of Application: In battery technology, p-Xylene-d10 is added to the electrolyte solution of a lithium-ion battery . When the battery is overcharged, the p-Xylene-d10 undergoes a reaction that consumes the excess charge, preventing damage to the battery.

Results or Outcomes: The use of p-Xylene-d10 as an overcharge protectant can significantly improve the safety and lifespan of lithium-ion batteries .

Formation of 4-n-Alkyloxy-4’-Cyanobiphenyls

Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: p-Xylene-d10 is used in the formation of 4-n-alkyloxy-4’-cyanobiphenyls . These compounds are of interest in the field of liquid crystal technology.

Methods of Application: In organic chemistry, p-Xylene-d10 is used as a starting material. It undergoes a series of reactions to form 4-n-alkyloxy-4’-cyanobiphenyls . The resulting compounds can then be analyzed and used in the development of liquid crystal technologies.

Results or Outcomes: The formation of 4-n-alkyloxy-4’-cyanobiphenyls from p-Xylene-d10 provides valuable insights into the synthesis of complex organic compounds. It also contributes to the advancement of liquid crystal technology .

Production of Terephthalic Acid

Scientific Field: This application falls under the field of Industrial Chemistry.

Summary of the Application: p-Xylene is the starting material for terephthalic acid, one of the monomers used in polyester production .

Methods of Application: In industrial chemistry, p-Xylene-d10 is oxidized to form terephthalic acid . This acid is then used as a monomer in the production of polyesters.

Results or Outcomes: The use of p-Xylene-d10 in the production of terephthalic acid is a crucial step in the manufacture of polyesters . This has significant implications for industries such as textiles and packaging.

p-Xylene-d10, also known as 1,4-Dimethylbenzene-d10, is a deuterated isotopic variant of p-xylene, a common aromatic hydrocarbon. Its molecular formula is C8_8D10_{10}, and it has a molar mass of 116.23 g/mol. The compound is characterized by the substitution of ten hydrogen atoms in p-xylene with deuterium, which is a heavier isotope of hydrogen. This modification alters its physical and chemical properties, making it useful in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its distinct spectral characteristics.

p-Xylene-d10 exists as a colorless liquid at room temperature with a melting point of approximately -25.2 °C and a boiling point ranging from 135 to 138 °C. It has a density of about 0.948 g/cm³ at 25 °C and is flammable with a flash point of 32 °C . The compound is soluble in organic solvents but has limited solubility in water (approximately 170 mg/L at 25 °C) and exhibits a log partition coefficient (log Kow_{ow}) of 3.12, indicating its hydrophobic nature .

. Its unique isotopic labeling allows researchers to trace pathways and interactions more accurately than with non-deuterated compounds. For instance, studies utilizing p-xylene-d10 in conjunction with other solvents have demonstrated how solvent properties influence reaction kinetics and mechanisms.

p-Xylene-d10 is synthesized through several methods that typically involve the use of deuterated reagents:

  • Deuterated Methylation: One common method involves the methylation of benzene or toluene using deuterated methylating agents such as deuterated methyl iodide or deuterated dimethyl sulfate.
  • Exchange Reactions: Another approach may involve the exchange of hydrogen atoms in p-xylene with deuterium from deuterated solvents or gases under catalytic conditions.

These methods allow for the selective incorporation of deuterium into the aromatic structure while maintaining the integrity of the compound.

p-Xylene-d10 finds utility in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent or reference standard due to its distinct NMR signals resulting from deuteration.
  • Chemical Research: Used in studies involving reaction mechanisms and kinetics where isotopic labeling provides insights into molecular behavior.
  • Pharmaceuticals: Potentially used in drug development processes that require tracking molecular interactions without interference from hydrogen atoms.

p-Xylene-d10 shares similarities with several other compounds within the class of aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaMolar Mass (g/mol)Key Features
p-XyleneC8_8H10_{10}106.16Common aromatic hydrocarbon; widely used solvent
o-XyleneC8_8H10_{10}106.16Isomeric form; different physical properties
m-XyleneC8_8H10_{10}106.16Another isomer; similar reactivity but distinct NMR
TolueneC7_7H8_892.14Methyl-substituted benzene; lower boiling point
BenzeneC6_6H6_678.11Parent compound; foundational structure for aromatics

p-Xylene-d10's uniqueness lies in its isotopic composition, which allows for specific applications in research that require differentiation from non-deuterated counterparts. Its ability to provide clear NMR signals makes it invaluable for studies involving complex mixtures or reaction mechanisms.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (84.44%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

41051-88-1

Wikipedia

(2H10)-p-Xylene

Dates

Modify: 2023-08-15

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